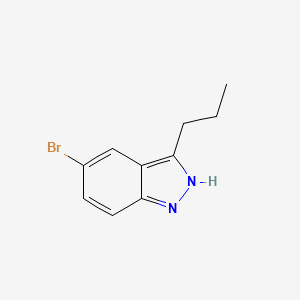

5-Bromo-3-propyl-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

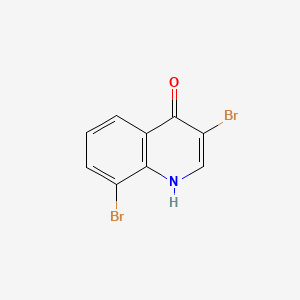

5-Bromo-3-propyl-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

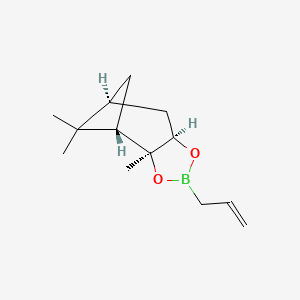

Synthesis Analysis

Indazoles are synthesized through various methods . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

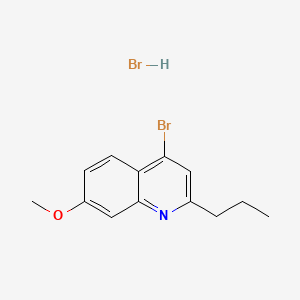

5-Bromo-3-propyl-1H-indazole contains a total of 25 bonds; 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .Chemical Reactions Analysis

Indazole-containing derivatives represent significant pharmacological activities and serve as structural motifs in drug molecules . A reaction involving a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes has been reported .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-propyl-1H-indazole is 197.03 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has no rotatable bond count and a topological polar surface area of 28.7 Ų .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

5-Bromo-3-propyl-1H-indazole has been a subject of study for its reactivity and selectivity in various chemical reactions. It has been involved in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of new functionalized indoles and indazoles. These compounds are of interest due to their potential as 5-HT receptor ligands, highlighting the significance of 5-Bromo-3-propyl-1H-indazole in medicinal chemistry (Witulski et al., 2005).

Enzymatic Inhibition and Antioxidant Activity

A series of compounds derived from 5-Bromo-3-propyl-1H-indazole have been evaluated for their inhibitory effect against α-glucosidase activity and for their antioxidant potential. Some of these compounds exhibited significant to moderate inhibitory effects, comparable to standard drugs. Additionally, certain derivatives demonstrated notable antigrowth effects against specific cancer cell lines, emphasizing the potential therapeutic applications of 5-Bromo-3-propyl-1H-indazole derivatives (Mphahlele et al., 2020).

Antibacterial Activity

Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles synthesized from bromo-1H-indazoles have been screened for their antibacterial activity. This illustrates the potential of 5-Bromo-3-propyl-1H-indazole and its derivatives in the development of new antibacterial agents (Brahmeshwari et al., 2014).

Antifungal Agents

Derivatives of 5-Bromo-3-propyl-1H-indazole have shown significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. The oral administration of these compounds has demonstrated efficacy in murine infection models, highlighting their potential as antifungal agents (Park et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-3-propyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 |

Source

|

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-propyl-1H-indazole | |

CAS RN |

1197943-62-6 |

Source

|

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)